BenchChemオンラインストアへようこそ!

3-(2-Oxopyrrolidin-1-yl)propanal

Synthetic methodology Wacker-type oxidation Regioselectivity

This 2-oxopyrrolidine aldehyde (CAS 125008-80-2) is the strategic choice for medicinal chemistry teams developing levetiracetam/brivaracetam analogs. Its terminal aldehyde enables traceless, chemoselective reductive amination—eliminating 2+ synthetic steps vs. the carboxylic acid analog. The five-membered pyrrolidinone ring confers distinct conformational constraints versus six-membered piperidinone scaffolds, directly impacting target binding in neurological SAR. Procure the aldehyde oxidation state to bypass activation steps and access pyrrolidinone-substituted libraries with maximal efficiency.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 125008-80-2
Cat. No. B8780634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxopyrrolidin-1-yl)propanal
CAS125008-80-2
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCC=O
InChIInChI=1S/C7H11NO2/c9-6-2-5-8-4-1-3-7(8)10/h6H,1-5H2
InChIKeyGODMAJBOTXASKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxopyrrolidin-1-yl)propanal (CAS 125008-80-2): A Key Aldehyde-Containing Pyrrolidinone Building Block for Pharmaceutical Synthesis


3-(2-Oxopyrrolidin-1-yl)propanal (CAS 125008-80-2) is a C7H11NO2 aldehyde-functionalized pyrrolidinone derivative with a molecular weight of 141.17 g/mol . It belongs to the 2-oxopyrrolidine class, which serves as a core scaffold in numerous central nervous system drugs, including levetiracetam and brivaracetam [1]. The compound features a terminal aldehyde group tethered to the pyrrolidinone nitrogen via a three-carbon spacer, distinguishing it from the corresponding carboxylic acid and alcohol analogs in both reactivity profile and synthetic utility. Its commercial availability (typically ≥95% purity) and defined physicochemical properties (LogP ~0.14, PSA 37.38 Ų) make it a strategic intermediate for medicinal chemistry campaigns requiring a traceless aldehyde handle for reductive amination or homologation sequences .

3-(2-Oxopyrrolidin-1-yl)propanal (CAS 125008-80-2): Why Simple Oxidation State or Ring-Size Analogs Cannot Replace This Aldehyde Intermediate


Substituting 3-(2-oxopyrrolidin-1-yl)propanal with the corresponding carboxylic acid (CAS 67118-32-5) or the 2-chloro derivative (CAS 916257-31-3) fundamentally alters the synthetic pathway and the chemical space accessible to the end user. The aldehyde oxidation state provides orthogonal reactivity that permits chemoselective reductive amination, Grignard addition, or Wittig olefination without requiring separate activation steps—unlike the acid, which necessitates coupling reagents . Furthermore, the five-membered pyrrolidinone ring imparts distinct conformational constraints and hydrogen-bonding patterns compared to the six-membered piperidinone analog, which has been shown to affect target binding affinity in certain neurological applications [1]. Even within the aldehyde class, the 2-chloro variant introduces an α-halo carbonyl that alters electrophilicity and can lead to unwanted elimination byproducts under basic conditions. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in synthetic efficiency, physicochemical properties, and pharmacological precursor utility.

3-(2-Oxopyrrolidin-1-yl)propanal (CAS 125008-80-2): Quantitative Evidence of Differentiation from Closest Structural Analogs


Regioselectivity in Palladium-Catalyzed Oxidation: Aldehyde vs. Methyl Ketone Product Control

The palladium(II)-catalyzed oxidation of N-allyl-2-pyrrolidinone with molecular oxygen demonstrates tunable regioselectivity governed by reaction conditions. Under anhydrous conditions (PdCl2(MeCN)2–CuCl catalyst in 1,2-dichloroethane with hexamethylphosphoric triamide), the terminal aldehyde product (i.e., 3-(2-oxopyrrolidin-1-yl)propanal) is obtained as the major regioisomer. In contrast, addition of water to the same catalytic system diverts selectivity toward the internal methyl ketone isomer (1-(2-oxopyrrolidin-1-yl)propan-2-one) [1]. This condition-dependent switch represents a class-level differentiator for procurement: obtaining the aldehyde regioisomer with high selectivity requires strict anhydrous protocols unavailable in generic Wacker oxidation conditions that default to ketone formation.

Synthetic methodology Wacker-type oxidation Regioselectivity

Functional Group Orthogonality: Aldehyde Reactivity Advantage Over the Corresponding Carboxylic Acid in Reductive Amination

3-(2-Oxopyrrolidin-1-yl)propanal participates directly in reductive amination with primary or secondary amines using standard protocols (e.g., NaBH(OAc)3 or NaCNBH3), forming tertiary amine products in a single operational step. In contrast, 3-(2-oxopyrrolidin-1-yl)propanoic acid (CAS 67118-32-5) requires pre-activation to an acid chloride or use of coupling reagents such as HATU/EDCI, adding at least one synthetic step and introducing stoichiometric byproducts . This is a cross-study comparable advantage: the aldehyde enables convergent synthetic strategies that the acid cannot replicate without increased step count and cost.

Reductive amination Chemoselectivity Medicinal chemistry

Physicochemical Differentiation: LogP and Polar Surface Area Comparison with Structural Analogs

The target aldehyde (CAS 125008-80-2) exhibits a calculated LogP of 0.1357 and a topological polar surface area (PSA) of 37.38 Ų . Its oxidized analog, 3-(2-oxopyrrolidin-1-yl)propanoic acid (CAS 67118-32-5), has a reported LogP of approximately 0.55 and a PSA of 57.61 Ų (calculated via PubChem) [1]. The 4.4-fold higher LogP and 54% larger PSA of the acid impact both passive membrane permeability and aqueous solubility in reaction media, making the aldehyde a more tractable intermediate for syntheses requiring organic-aqueous biphasic conditions or chromatographic purification with predictable retention behavior.

Physicochemical properties LogP Drug-likeness

Commercial Purity Specifications: Batch-to-Batch Consistency Relative to the 2-Chloro Analog

Commercial listings for 3-(2-oxopyrrolidin-1-yl)propanal specify purity at the ≥95% to ≥99% level, with multiple suppliers (Hangzhou Viablife, Chengdu Yunyi) offering documented batch analysis . In contrast, the structurally related 2-chloro-3-(2-oxopyrrolidin-1-yl)propanal (CAS 916257-31-3) is primarily available as a research-grade intermediate with limited supplier documentation and more variable purity ranges . The higher and more consistent purity specification of the target aldehyde reduces the risk of introducing chlorinated impurities into subsequent synthetic steps, which is critical for pharmaceutical intermediate applications where genotoxic impurity control is mandated.

Quality control Purity specification Supply chain

Pharmaceutical Intermediate Utility: Prevalence in 2-Oxopyrrolidine CNS Drug Synthesis Relative to Non-Functionalized Pyrrolidinones

The 2-oxopyrrolidine pharmacophore is a validated scaffold in antiepileptic drug discovery, with levetiracetam (2-(2-oxopyrrolidin-1-yl)butanamide) and brivaracetam (4-n-propyl analog) representing approved drugs with combined global sales exceeding $2 billion [1]. 3-(2-Oxopyrrolidin-1-yl)propanal serves as a versatile intermediate for introducing the 2-oxopyrrolidine moiety onto diverse amine-bearing cores via reductive amination, enabling rapid analog generation around this privileged structure. In contrast, non-functionalized N-alkyl-2-pyrrolidinones lack the terminal aldehyde handle necessary for such convergent coupling, requiring linear synthesis from pyrrolidinone precursors [2]. The aldehyde functionality positions this compound as a modular building block for focused CNS library synthesis.

Pharmaceutical intermediates CNS drugs Levetiracetam analogs

3-(2-Oxopyrrolidin-1-yl)propanal (CAS 125008-80-2): Highest-Impact Application Scenarios Based on Verified Differentiation Evidence


Convergent Medicinal Chemistry Library Synthesis Around the 2-Oxopyrrolidine CNS Pharmacophore

Medicinal chemistry teams developing analogs of levetiracetam, brivaracetam, or seletracetam can use 3-(2-oxopyrrolidin-1-yl)propanal to introduce the 2-oxopyrrolidine moiety onto diverse amine scaffolds via direct reductive amination. This convergent strategy avoids the linear synthesis required when starting from non-functionalized pyrrolidinones, reducing library production time by an estimated 2+ synthetic steps per compound [1]. The aldehyde's distinct oxidation state avoids the activation steps and coupling reagents required by the corresponding carboxylic acid analog .

Synthesis of Antihypertensive and Adrenergic Agents via Arylpiperazine Coupling

Industrial process chemistry groups targeting 1-[4-arylpiperazin-1-yl]-3-[2-oxopyrrolidin-1-yl]propanes—validated therapeutic agents for hypertension and ischemia—require this specific aldehyde for direct reductive coupling to arylpiperazines. The 5-membered pyrrolidinone ring provides a distinct pharmacological profile from the 6-membered piperidinone analog, as demonstrated in SAR studies within the CSIR patent family [2]. Procurement of the aldehyde form ensures access to the pyrrolidinone subclass without the additional oxidation or reduction steps needed if starting from the alcohol or acid.

Regioselective Aldehyde Installation via Palladium-Catalyzed Aerobic Oxidation

Process R&D groups optimizing the synthesis of this compound in-house should employ the anhydrous PdCl2(MeCN)2–CuCl catalytic system with molecular oxygen, as described by Hosokawa et al. [3]. Strict exclusion of water is critical to maintaining aldehyde regioselectivity over the competing methyl ketone product. This catalyst system is the only literature-validated method for obtaining this specific aldehyde regioisomer from the corresponding N-allyl precursor, providing a defined starting point for process optimization.

Analytical Method Development and Quality Control for Pharmaceutical Intermediate Supply

Quality control laboratories sourcing 3-(2-oxopyrrolidin-1-yl)propanal as a pharmaceutical intermediate can leverage its characterized LogP (0.14) and PSA (37.38 Ų) to develop robust HPLC methods. The compound's lower lipophilicity relative to structural analogs (e.g., propanoic acid derivative, LogP ≈ 0.55) provides predictable reversed-phase retention behavior, facilitating impurity profiling. Procurement specifications should mandate ≥95% purity with batch-specific certificates of analysis, as currently offered by established Asian suppliers .

Quote Request

Request a Quote for 3-(2-Oxopyrrolidin-1-yl)propanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.